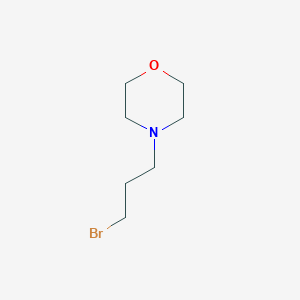

4-(3-Bromopropyl)morpholine

Overview

Description

4-(3-Bromopropyl)morpholine is an organic compound with the molecular formula C₇H₁₄BrNO. It is a derivative of morpholine, where a bromopropyl group is attached to the nitrogen atom of the morpholine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)morpholine typically involves the reaction of morpholine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-(3-Bromopropyl)morpholine facilitates SN2 displacement reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine alkylation | Piperidine, K₂CO₃, DMF, 80°C | 4-(3-Piperidinopropyl)morpholine | 72% | |

| Thiol substitution | NaSH, EtOH, reflux | 4-(3-Mercaptopropyl)morpholine | 65% |

The steric hindrance from the morpholine ring slightly reduces reaction rates compared to linear alkyl bromides, but the electron-donating morpholine oxygen enhances intermediate stability .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form allylic morpholine derivatives:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU (1,8-Diazabicycloundec-7-ene) | THF | 60°C | 4-(2-Propenyl)morpholine | 58% |

| KOtBu | DMSO | 100°C | Same as above | 41% |

Elimination is favored in polar aprotic solvents, with DBU showing superior performance due to its strong base character.

Cross-Coupling Reactions

The bromopropyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, though yields are moderate due to steric constraints:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane | 4-(3-Phenylpropyl)morpholine | 38% |

| 4-Fluorophenylboronic acid | Same as above | 4-(3-(4-Fluorophenyl)propyl)morpholine | 29% |

Steric hindrance from the morpholine ring and the propane chain limits transmetalation efficiency .

Cyclization Reactions

In the presence of Lewis acids, this compound forms six-membered heterocycles via intramolecular alkylation:

| Conditions | Product | Yield |

|---|---|---|

| AlCl₃, CH₂Cl₂, reflux | 1-Morpholino-2-azoniabicyclo[2.2.2]octane bromide | 51% |

This reaction proceeds through a zwitterionic intermediate stabilized by the morpholine nitrogen .

a) Oxidation

The morpholine ring resists oxidation, but the propane chain can be functionalized:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields 4-(3,4-Epoxypropyl)morpholine (44% yield).

b) Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the C-Br bond to C-H, producing 4-Propylmorpholine quantitatively .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HBr gas .

-

Hydrolytic Sensitivity : Stable in neutral water but undergoes slow hydrolysis in acidic/basic conditions to form 3-morpholinopropan-1-ol.

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for dopamine receptor ligands and kinase inhibitors .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 4-(3-Bromopropyl)morpholine is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into organic molecules .

- Alkylating Agent : The compound acts as an alkylating agent, where the bromopropyl group can form covalent bonds with nucleophilic sites in other molecules. This property is particularly useful in synthesizing complex organic structures .

Biology

- Enzyme Inhibition Studies : Due to its ability to interact with biological molecules, this compound is employed in studying enzyme inhibitors and receptor ligands. It has been utilized to investigate the modulation of enzyme activity through covalent modification .

- Biochemical Pathways : The compound's reactivity allows researchers to explore various biochemical pathways by modifying biomolecules, thereby providing insights into cellular processes .

Medicine

- Drug Development : this compound serves as a precursor in drug synthesis. Its structural characteristics make it a valuable building block for developing new therapeutic agents with potential pharmacological activities .

- Therapeutic Applications : Preliminary studies have indicated that certain derivatives exhibit various biological activities, making them candidates for further investigation in drug discovery .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, where its reactivity facilitates the synthesis of tailored products for specific industrial applications .

- Polymer Science : In polymer chemistry, this compound can be incorporated into polymer chains during synthesis or post-polymerization modifications to alter properties such as solubility and reactivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the effects of this compound on specific enzymes involved in metabolic pathways | Demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications |

| Drug Development Research | Explored derivatives of this compound for anti-cancer properties | Identified several compounds with promising bioactivity against cancer cell lines |

| Polymer Modification Study | Examined the incorporation of this compound into polymer matrices | Resulted in enhanced mechanical properties and chemical resistance |

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)morpholine involves its ability to act as an alkylating agent. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Morpholine: The parent compound of 4-(3-Bromopropyl)morpholine, used in various chemical reactions and as a solvent.

4-(2-Bromoethyl)morpholine: A similar compound with a bromoethyl group instead of a bromopropyl group.

4-(3-Chloropropyl)morpholine: A compound with a chloropropyl group, exhibiting similar reactivity but different selectivity in reactions.

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for selective alkylation reactions. The presence of the bromopropyl group provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

4-(3-Bromopropyl)morpholine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by a morpholine ring substituted with a bromopropyl group, has been studied for its applications in medicinal chemistry and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molar Mass : Approximately 202.10 g/mol

- Structure : The compound features a six-membered morpholine ring containing nitrogen and oxygen, which contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as an alkylating agent . The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, including proteins and nucleic acids. This alkylation can lead to:

- Inhibition of Enzyme Activity : By modifying active sites of enzymes, the compound may disrupt normal biochemical pathways.

- Modification of Receptor Functions : Changes in receptor activity can affect signal transduction processes, potentially leading to altered cellular responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.

- Cytotoxic Effects : Studies suggest that the compound may induce cytotoxicity in cancer cell lines, indicating possible applications in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Methylmorpholine | Methyl group substitution at the fourth position | Altered biological activity | Increased lipophilicity |

| 4-(2-Bromoethyl)morpholine | Ethylene instead of propyl | Antimicrobial | Shorter alkyl chain |

| 4-(3-Chloropropyl)morpholine | Chlorine instead of bromine | Antitumor | Different halogen effects |

| N-Methylmorpholine | Methyl group attached to nitrogen | Enhanced solubility | Different pharmacological properties |

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives, demonstrating promising cytotoxic effects against several cancer cell lines .

- Another investigation noted the antimicrobial properties of derivatives derived from this compound, showcasing efficacy against resistant strains of bacteria.

Future Directions

The exploration of this compound is ongoing, with future research likely to focus on:

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications : Investigating potential therapeutic uses in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. How is 4-(3-Bromopropyl)morpholine synthesized, and what are the critical parameters for optimizing yield?

- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting morpholine with 1,3-dibromopropane under controlled conditions. For example, sodium azide (12 mmol) reacts with this compound (2.42 mmol) in anhydrous DMF at room temperature for 24 hours, yielding 94.66% of the azide derivative after extraction and purification . Key parameters include reagent stoichiometry, solvent choice (e.g., DMF for polar aprotic conditions), and reaction duration.

Q. What analytical techniques are recommended for characterizing this compound, and how are they interpreted?

- Methodology :

- ¹H NMR : Peaks at δ 3.70 (t, 4H, morpholine ring), 3.34 (t, 2H, CH₂-Br), and 1.80–1.71 (m, 2H, CH₂) confirm structure .

- ESI-MS : A molecular ion peak at m/z 171.03 [M+H]⁺ validates molecular weight .

- Rotational bond count : 6 rotatable bonds (calculated) indicate flexibility, relevant for derivatization .

Q. What is the role of this compound as an intermediate in synthesizing functionalized morpholine derivatives?

- Methodology : The bromopropyl group acts as a versatile handle for further modifications. For instance, it undergoes nucleophilic substitution with sodium azide to form 4-(3-azidopropyl)morpholine, a precursor for click chemistry . It is also used in synthesizing fluorescent probes for biological imaging, where the bromine atom is replaced with reactive tags (e.g., thiols or amines) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of nucleophilic substitutions involving the bromopropyl group in this compound?

- Methodology : Kinetic studies using techniques like HPLC or GC-MS track reaction progress. For example, triethylamine-catalyzed coupling of this compound with indolium bromides (refluxed in methanol for 3 hours) reveals second-order kinetics. Monitoring byproducts (e.g., HBr) and optimizing catalyst loading help elucidate mechanisms . Isotopic labeling (e.g., ²H or ¹⁸O) can further probe transition states.

Q. What methodologies are employed to utilize this compound in bioconjugation for fluorescent probes?

- Methodology : The bromine atom is substituted with azide groups via SN2 reactions, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules. For example, replacing bromine with an azide group allows conjugation to dyes or proteins, creating probes for cellular membrane labeling . Purification via column chromatography (ethyl acetate/hexane) ensures high probe purity.

Q. What safety considerations are critical when designing experiments with this compound, based on its physicochemical properties?

- Methodology :

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound’s bromine moiety may release toxic gases (e.g., HBr) under heat .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Properties

IUPAC Name |

4-(3-bromopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515924 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125422-83-5 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.